molecular formula C13H15N3O2S2 B3495474 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B3495474
M. Wt: 309.4 g/mol
InChI Key: WHEVHSWGYOGREI-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a chemical compound with a molecular formula of C13H15N3O2S2 and a molecular weight of 309.41 g/mol This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the methoxymethyl and phenylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxymethyl Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Addition of Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions using thiol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenylsulfanyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide: Similar structure but with a thio group instead of a sulfanyl group.

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to the specific combination of the methoxymethyl and phenylsulfanyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-18-9-12-15-16-13(20-12)14-11(17)7-8-19-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEVHSWGYOGREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
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N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

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